molecular formula C10H13ClO2 B12894450 3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one

3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one

Cat. No.: B12894450
M. Wt: 200.66 g/mol
InChI Key: XEGMHJZBCRIFCB-XQRVVYSFSA-N
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Description

3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one is a complex organic compound with a unique structure that includes a furan ring fused with a cyclooctane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one typically involves the formylation of cyclooctanone, followed by a series of reactions to introduce the furan ring and the chlorine atom. One common method involves the use of sodium methoxide in methanol, followed by the addition of ethyl formate . The reaction conditions must be carefully controlled to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the furan ring or the cyclooctane ring.

    Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, must be optimized for each specific reaction to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the chlorine atom.

Scientific Research Applications

3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and other cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one is unique due to its specific combination of a furan ring fused with a cyclooctane ring and the presence of a chlorine atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

(8Z)-3-chloro-3a,4,5,6,7,9a-hexahydro-3H-cycloocta[b]furan-2-one

InChI

InChI=1S/C10H13ClO2/c11-9-7-5-3-1-2-4-6-8(7)13-10(9)12/h4,6-9H,1-3,5H2/b6-4-

InChI Key

XEGMHJZBCRIFCB-XQRVVYSFSA-N

Isomeric SMILES

C1CCC2C(/C=C\C1)OC(=O)C2Cl

Canonical SMILES

C1CCC2C(C=CC1)OC(=O)C2Cl

Origin of Product

United States

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